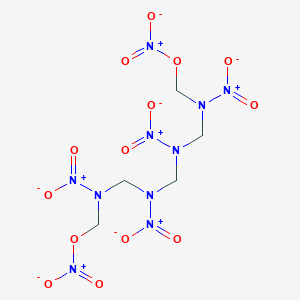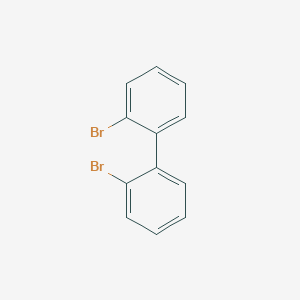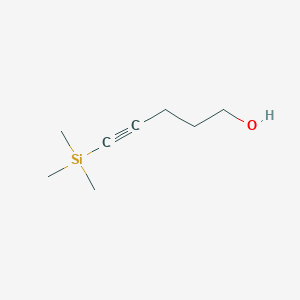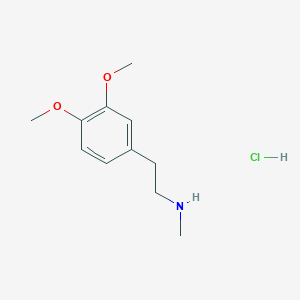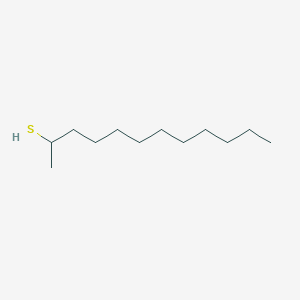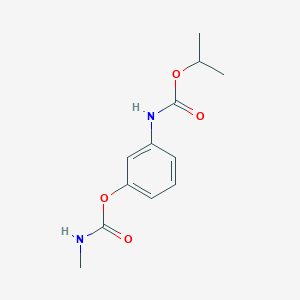
CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, m-hydroxy-, isopropyl ester, methylcarbamate (ester) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively for its mechanism of action, physiological and biochemical effects, and limitations in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)) is not fully understood. However, research has shown that this compound can induce cell death in cancer cells by activating various signaling pathways. It can also inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms.
Efectos Bioquímicos Y Fisiológicos
Carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)) has been shown to have various biochemical and physiological effects. Research has shown that this compound can induce oxidative stress in cancer cells, leading to their death. It can also inhibit the migration and invasion of cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)) in lab experiments is its potential as an anti-cancer agent. However, this compound has limitations in laboratory experiments, such as its low solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for the use of carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)). One of the promising directions is its potential as a treatment for other diseases such as Alzheimer's and Parkinson's disease. Research has shown that this compound can inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. It can also protect neurons from damage caused by oxidative stress, making it a promising candidate for treating Parkinson's disease.
Conclusion
In conclusion, carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)) is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Métodos De Síntesis
Carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)) is synthesized using a reaction between isopropyl chloroformate, m-hydroxybenzoic acid, and methylamine. This reaction yields the desired compound, which is further purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)) has been extensively studied for its potential applications in various fields. One of its significant applications is in the field of medicine, where it has been studied for its potential as an anti-cancer agent. Research has shown that this compound can induce cell death in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
Número CAS |
13684-90-7 |
|---|---|
Nombre del producto |
CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester) |
Fórmula molecular |
C12H16N2O4 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
[3-(propan-2-yloxycarbonylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H16N2O4/c1-8(2)17-12(16)14-9-5-4-6-10(7-9)18-11(15)13-3/h4-8H,1-3H3,(H,13,15)(H,14,16) |
Clave InChI |
FBLVWMVUQZTUFU-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC1=CC(=CC=C1)OC(=O)NC |
SMILES canónico |
CC(C)OC(=O)NC1=CC(=CC=C1)OC(=O)NC |
Otros números CAS |
13684-90-7 |
Sinónimos |
3-(Methylcarbamoyloxy)carbanilic acid isopropyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



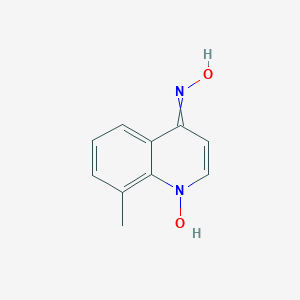

![Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-](/img/structure/B83428.png)
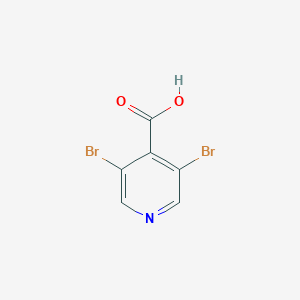
![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)
